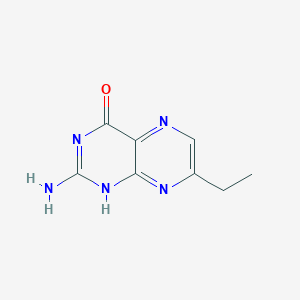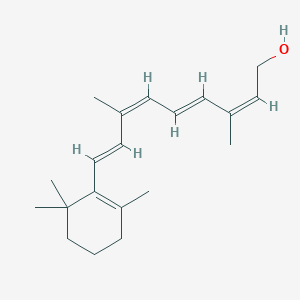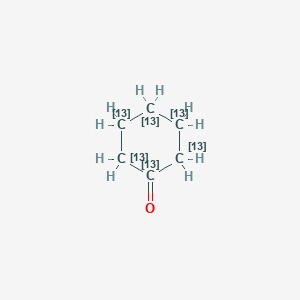
2-Amino-7-ethyl-4(3H)-pteridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pteridinone derivatives involves various strategies, including the treatment of precursor compounds under specific conditions. For instance, 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide is converted to 2-amino-6-(bromomethyl)-4(1H)-pteridinone hydrobromide by treatment with hydrobromic acid. This compound is of interest for direct attachment of functional groups to create analogues of folic acid (Piper, McCaleb, & Montgomery, 1987).
Molecular Structure Analysis
Molecular structure analysis of pteridinone derivatives reveals their tautomeric forms and intermolecular interactions. For example, the structure of 2-amino-5-butyl-3-ethyl-6-methyl-4(3H)-pyrimidinone has been studied using X-ray diffraction, showing that it exists as the amino-oxo tautomer in the solid state, with molecules linked by strong N–H⋯O hydrogen bonds (Craciun, Huang, & Mager, 1998).
Aplicaciones Científicas De Investigación
Synthesis and Reactivity in Organic Chemistry
2-Amino-7-ethyl-4(3H)-pteridinone and its derivatives are actively involved in the synthesis of other complex organic molecules. The intramolecular condensation of related compounds leads to the formation of pteridinone N(5)-oxides, which are essential intermediates in the synthesis of pteridinones possessing functionalized side chains at specific positions. These processes involve high-yielding [3+2] dipolar cycloadditions and spontaneous N,O-bond cleavage, highlighting the compound's reactivity and utility in organic synthesis (Steinlin, Sonati, & Vasella, 2008).
Anticancer Agent Development
Pteridinone derivatives, including structures similar to 2-Amino-7-ethyl-4(3H)-pteridinone, have been investigated for their potential as anticancer agents. Novel therapeutic agents with anticancer activities have been synthesized, showing significant antiproliferative activities against various cancer cell lines. These studies also delve into structure-activity relationships, analyzing the impact of modifications in different regions of the pteridinone core on their anticancer efficacy (Hou et al., 2019).
Diuretic Potential
In the search for new diuretics, pteridine derivatives structurally similar to 2-Amino-7-ethyl-4(3H)-pteridinone have been examined. These studies focus on understanding the effects of such compounds on renal excretory function, elucidating their mechanisms of action, and evaluating their potential as diuretics. The research includes both in silico methodologies and in vivo testing, suggesting these compounds could offer new therapeutic avenues for diuretic action (Sokolova et al., 2022).
Biochemical Interactions and Synthesis of Nucleotide Analogues
The compound and its related structures are involved in the synthesis of nucleotide analogues, offering insights into their interaction with biological systems. This area of research is pivotal for developing novel pharmaceuticals targeting specific cellular mechanisms or pathogens (Jungmann & Pfleiderer, 2009).
Propiedades
IUPAC Name |
2-amino-7-ethyl-3H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-2-4-3-10-5-6(11-4)12-8(9)13-7(5)14/h3H,2H2,1H3,(H3,9,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEADLVCSJIVBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=O)NC(=NC2=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500828 |
Source


|
| Record name | 2-Amino-7-ethylpteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-7-ethylpteridin-4(1H)-one | |
CAS RN |
25716-33-0 |
Source


|
| Record name | 2-Amino-7-ethylpteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate](/img/structure/B32363.png)



![(6S,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-methyl-pyrazino[1',2':1,5]pyrrolo[3,4-b]quinoline-1,4,12(6H)-trione](/img/structure/B32375.png)
![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate](/img/structure/B32376.png)


